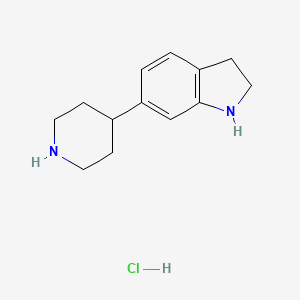

6-(Piperidin-4-yl)indoline hydrochloride

Description

6-(Piperidin-4-yl)indoline hydrochloride is a bicyclic organic compound consisting of an indoline core (a benzene ring fused to a five-membered nitrogen-containing ring) substituted at the 6-position with a piperidin-4-yl group. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological and chemical research. Piperidine moieties are frequently employed in drug design due to their basicity, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C13H19ClN2 |

|---|---|

Molecular Weight |

238.75 g/mol |

IUPAC Name |

6-piperidin-4-yl-2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C13H18N2.ClH/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13;/h1-2,9-10,14-15H,3-8H2;1H |

InChI Key |

QTHRXQUQFAKCMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC3=C(CCN3)C=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Indole Derivatives with 4-Piperidone Hydrochloride in Alkaline Medium

A patented process describes the preparation of piperidyl-indoles, which can be adapted for 6-(piperidin-4-yl)indoline hydrochloride synthesis. The method involves:

- Reacting an indole derivative (preferably substituted at the 5- or 6-position) with 4-piperidone hydrochloride.

- Conducting the reaction in an alkaline medium to facilitate nucleophilic attack and ring formation.

- Optionally salifying the product with an acid to obtain the hydrochloride salt.

Indole derivative + 4-piperidone hydrochloride → 6-(Piperidin-4-yl)indoline → hydrochloride salt formation

| Parameter | Details |

|---|---|

| Indole substitution | Hydrogen, fluorine, chlorine, bromine, alkoxy (C1-C3), nitro groups |

| Piperidone derivative | 4-piperidone hydrochloride |

| Medium | Alkaline (e.g., aqueous NaOH or KOH) |

| Acid for salt formation | Hydrochloric acid (preferred), hydrobromic acid, sulfuric acid, organic acids (acetic, formic, maleic, etc.) |

| Temperature | Typically ambient to reflux conditions |

| Yield | Moderate to high depending on substituents |

This method provides a straightforward route to the target compound with the flexibility of introducing various substituents on the indole ring, which can influence biological activity and solubility.

Reduction and Salt Formation from Piperidine Precursors

Another approach involves synthesizing the piperidine moiety first, then coupling it to the indoline core. A recent synthetic method for piperidine hydrochloride salts includes:

- Starting from hexahydropyridine intermediates.

- Purifying via column chromatography.

- Crystallizing the hydrochloride salt from solvents such as chloroform, dichloromethane, or diethyl ether.

- Using hydrochloric acid to convert free amines into stable hydrochloride salts.

This method emphasizes the purity and crystallinity of the hydrochloride salt, which is important for pharmaceutical applications.

One-Pot and Sequential Reactions

Literature reports also describe sequential substitution, ring cleavage, and addition reactions to efficiently build substituted tetrahydroindole derivatives, which are structurally related to indolines. These methods may involve:

- Using chloropyruvates for substitution.

- Palladium-catalyzed reactions for ring modifications.

- Subsequent reduction steps to form the piperidinyl-indoline core.

While these methods are more complex, they allow for diverse functionalization and fine-tuning of the compound's properties.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Characterization

- The condensation method yields the hydrochloride salt with good stability and solubility in aqueous media, suitable for pharmaceutical formulation.

- The piperidine hydrochloride synthetic method ensures high purity crystalline material, confirmed by nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction studies.

- Advanced synthetic routes allow modulation of electronic and steric properties, impacting biological activity, as demonstrated by spectroscopic and chromatographic analyses.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)indoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The indoline ring can be oxidized to form indole derivatives.

Reduction: Reduction reactions can modify the piperidine ring or the indoline structure.

Substitution: Both the piperidine and indoline rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline ring can yield indole derivatives, while substitution reactions can introduce various functional groups onto the piperidine or indoline rings .

Scientific Research Applications

6-(Piperidin-4-yl)indoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)indoline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The piperidine and indoline moieties can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, to modulate the activity of the target molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between 6-(Piperidin-4-yl)indoline hydrochloride and its analogs:

Key Observations:

- Core Structure: The indoline core in the target compound offers a rigid bicyclic system, contrasting with the monocyclic oxadiazolone () or flexible acetamide derivatives (). This rigidity may enhance binding specificity in drug-receptor interactions.

- Substituent Effects: The piperidin-4-yl group provides basicity (pKa ~10–11), while analogs like 6-aminoindoline dihydrochloride () prioritize smaller, hydrophilic substituents.

- Solubility : Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility compared to neutral forms. Carboxylic acid derivatives () are ionized at physiological pH, enhancing solubility but reducing membrane permeability.

Q & A

Basic: What synthetic routes are commonly employed for 6-(Piperidin-4-yl)indoline hydrochloride, and what key parameters govern reaction efficiency?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between indoline derivatives and piperidine moieties. For example, sodium hydride in dimethylformamide (DMF) at elevated temperatures (~100–120°C) facilitates deprotonation and coupling, as seen in analogous indole-piperidine systems . Key parameters include solvent polarity (to stabilize intermediates), reaction temperature (to overcome activation barriers), and stoichiometric ratios of reagents (to minimize side products). Catalytic methods using palladium or copper for cross-coupling may also apply, though evidence for this specific compound is limited .

Advanced: How can reaction conditions be optimized to enhance the yield and regioselectivity of this compound?

Answer: Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while additives like tetrabutylammonium bromide (TBAB) enhance phase-transfer efficiency .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) may improve regioselectivity in cyclization steps .

- In Situ Monitoring : Techniques like HPLC or FT-IR can track intermediate formation, enabling real-time adjustments to reaction parameters .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the indoline and piperidine rings. Aromatic protons typically appear at δ 6.5–7.5 ppm, while piperidine protons resonate at δ 1.5–3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~237.73 for [M+H]⁺) .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95% recommended for biological assays) .

Advanced: How should researchers address contradictions in NMR data when assigning substituent positions on the indoline ring?

Answer: Discrepancies may arise from dynamic effects or impurities. Mitigation strategies include:

- 2D NMR : COSY and NOESY experiments clarify through-space couplings and confirm substituent orientation .

- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts, which can be cross-validated with experimental data .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Basic: What biological targets or pathways are associated with this compound in preclinical studies?

Answer: The compound’s piperidine and indoline motifs suggest interactions with:

- GPCRs : Dopamine or serotonin receptors due to structural similarity to known ligands .

- Kinases : Inhibition potential via hydrogen bonding with ATP-binding domains .

- Epigenetic Enzymes : HDAC or sirtuin modulation, as seen in related indoline derivatives .

Advanced: What methodological frameworks are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

Answer: SAR studies require:

- Systematic Substitution : Introduce functional groups (e.g., halogens, methyl, methoxy) at positions 3, 4, or 6 of the indoline ring to assess electronic effects .

- In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors using tools like Schrödinger’s Phase .

Basic: How does the piperidine ring influence the compound’s physicochemical properties and bioavailability?

Answer: The piperidine moiety contributes to:

- Basicity : The amine group (pKa ~10.5) enhances water solubility at physiological pH .

- Lipophilicity : LogP values ~2.5–3.0 suggest moderate membrane permeability .

- Conformational Flexibility : The chair-boat transition of piperidine may affect receptor binding kinetics .

Advanced: What approaches resolve stability issues of this compound under physiological conditions?

Answer: Stability challenges (e.g., hydrolysis, oxidation) require:

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, followed by HPLC-UV to identify degradation products .

- Lyophilization : Improve shelf-life by storing as a lyophilized powder under inert gas .

- Prodrug Design : Mask labile functional groups (e.g., esterification of amines) to enhance in vivo stability .

Advanced: How can researchers validate conflicting reports on the compound’s activity across different cell lines?

Answer: Contradictory data may stem from assay variability or cell-specific metabolism. Solutions include:

- Standardized Assays : Use identical protocols (e.g., MTT vs. CellTiter-Glo) across cell lines .

- Metabolic Profiling : LC-MS/MS quantifies intracellular compound levels to correlate efficacy with bioavailability .

- Orthogonal Validation : Confirm results via CRISPR knockouts or siRNA silencing of putative targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.